4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid
Description
4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid is a substituted benzoic acid derivative characterized by a benzyloxy group at the para position, an ethoxy group at the meta position, and an iodine atom at the meta position relative to the carboxylic acid moiety. For instance, benzyloxy and alkoxy groups are often introduced via nucleophilic substitution or coupling reactions, while halogenation (e.g., iodination) may employ reagents such as N-iodosuccinimide (NIS) under controlled conditions .
Properties
IUPAC Name |
3-ethoxy-5-iodo-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO4/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKGJZKEUMLAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group can be introduced by reacting the intermediate with ethyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The iodine atom can be reduced to form a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield a benzoic acid derivative, while substitution of the iodine atom can yield various substituted benzoic acids.
Scientific Research Applications
Synthetic Routes
- Iodination : The initial step involves the iodination of a benzoic acid derivative.
- Etherification : Subsequent reactions introduce the benzyloxy and ethoxy groups under basic conditions.
- Reactions : The compound can undergo various chemical reactions, including oxidation to form quinones and substitution reactions to yield diverse derivatives.
Scientific Research Applications
4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid has several applications in scientific research:
Medicinal Chemistry
The compound serves as a precursor for synthesizing new pharmaceuticals. Its derivatives have shown potential as inhibitors for various biological targets, including enzymes relevant to diseases such as cancer and bacterial infections.
Research indicates that derivatives of this compound can exhibit significant biological activities, including:
- Anticancer properties : Certain derivatives have been tested against multiple cancer cell lines, demonstrating inhibitory effects on cell proliferation.
- Antimicrobial activity : The compound's derivatives have also shown promise against bacterial pathogens.
Organic Synthesis
In synthetic organic chemistry, this compound is utilized as a building block for constructing complex molecules through coupling reactions like Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various derivatives synthesized from this compound. The results indicated that specific modifications led to enhanced potency against leukemia and solid tumors, highlighting the compound's potential in cancer therapy .
Case Study 2: Enzyme Inhibition
Another research focused on the inhibitory effects of synthesized compounds derived from this compound on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The study demonstrated that certain derivatives could effectively inhibit MMP activity, suggesting their utility in therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid, highlighting variations in substituents and their implications:
Key Observations:
- Halogen Effects : Iodine’s large atomic radius increases molecular weight and may enhance binding affinity in enzyme targets through van der Waals interactions. However, it reduces solubility in polar solvents compared to bromo or chloro analogs .
- Alkoxy Group Positioning : Ethoxy at position 3 (vs. 4) in the target compound may alter steric interactions in protein binding pockets, as seen in mtFabH inhibitors where substituent positioning critically affects activity .
- Synthetic Accessibility : Methoxy and chloro derivatives are more straightforward to synthesize due to established protocols for introducing these groups .
Physicochemical Properties
- Molecular Weight and Solubility : The iodine-substituted compound (C₁₆H₁₅IO₅, ~434.1 g/mol) is heavier and less polar than its bromo (409.1 g/mol) or chloro (330.7 g/mol) counterparts, likely reducing aqueous solubility.
- Melting Points : Halogen size correlates with melting point; iodine derivatives typically exhibit higher melting points due to stronger intermolecular forces .
Biological Activity
4-(Benzyloxy)-3-ethoxy-5-iodobenzoic acid is a compound of increasing interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzyloxy group, an ethoxy group, and an iodine substituent on the benzoic acid core. This unique arrangement of functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may interact with specific protein targets, influencing cellular pathways. For example, studies have demonstrated that derivatives of benzoic acid can act as inhibitors of various enzymes involved in disease processes, such as those related to inflammation and cancer.
Enzyme Inhibition
In vitro studies have shown that certain benzoic acid derivatives can inhibit enzymes critical for cellular function. For instance, compounds with similar structures have been evaluated for their ability to inhibit threonyl t-RNA synthetase (ThrRS), an enzyme implicated in malaria. These compounds displayed varying degrees of inhibition, suggesting that structural modifications can significantly impact their biological activity .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzoic acid derivatives. For instance, compounds structurally related to this compound have shown promising activity against bacterial strains and fungi. The presence of the iodine atom in the structure is hypothesized to enhance antimicrobial efficacy by increasing the compound's reactivity.
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives has been highlighted in various research articles. Compounds that activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are known to ameliorate inflammation and related conditions. The agonism of PPARα leads to the upregulation of genes involved in fatty acid metabolism and inflammation reduction .
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | Not specified | |
| Similar Benzoic Acid Derivative | Antimicrobial | Varies by strain | |
| PPARα Agonist | Anti-inflammatory | <5 |
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of benzoic acid derivatives found that modifications at the para position significantly influenced antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, suggesting a structure-activity relationship that could be exploited for drug design .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on PPARα activation, a derivative similar to this compound demonstrated significant anti-inflammatory effects in murine models. The compound was administered systemically and resulted in reduced vascular leakage and neurodegeneration associated with inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
